(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(30-24(18)19)11-16-6-7-17(28-2)12-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGKIXGYPRUSM-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzofuran core substituted with a dimethoxybenzylidene group and a piperidine moiety. This structural arrangement is significant as it influences the compound's lipophilicity, solubility, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), SW620 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Cell Line | Inhibition Rate (%) | IC50 (μg/mL) |
|---|---|---|
| K562 | 56.84 | 8.37 |
| SW620 | 72.14 | 5.06 |
| PC3 | 40.87 | Not specified |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.
Anti-inflammatory Effects
Benzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related compound demonstrated a reduction in TNF levels by up to 93.8% in vitro . This suggests that the compound may modulate inflammatory pathways effectively.
Antioxidant Activity
The antioxidant capacity of benzofurans is attributed to their ability to scavenge free radicals and reduce oxidative stress markers in biological systems. Studies using the cytokinesis-block micronucleus assay have shown that these compounds can protect human lymphocytes from oxidative damage .
The biological activities of this compound may be mediated through several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels leading to programmed cell death.
- Cytokine Modulation : The compound may inhibit the expression of inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Defense : It likely enhances cellular antioxidant defenses against oxidative stress.
Case Studies
A case study involving the evaluation of a related benzofuran derivative demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This highlights the potential therapeutic window for benzofuran derivatives in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs (see Table 1 ) with variations in substituents, stereochemistry, and pharmacological implications.
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Substituent Analysis and Pharmacological Implications
Benzylidene Group Variations
- 2,4-Dimethoxy vs. 2,6-Dihydroxy ( ):
The target compound’s 2,4-dimethoxy groups reduce polarity compared to the dihydroxy analog, improving membrane permeability. Methoxy groups also resist metabolic oxidation, enhancing stability. - 2-Fluorobenzylidene ( ):
Fluorine’s electronegativity in may enhance binding to electron-deficient receptors (e.g., kinases or GPCRs).
Position 7 Modifications 3-Methylpiperidinylmethyl (Target) vs. Hydroxyethylpiperazinyl ( ): The hydroxyethyl group in increases hydrophilicity, favoring renal excretion over CNS penetration.
Hydroxy/Methoxy Balance
- The 6-hydroxy group in the target compound and provides hydrogen-bonding sites for target engagement, while methoxy groups (e.g., 2,4-dimethoxy) balance lipophilicity.
Spectral and Physicochemical Data
Q & A
What synthetic strategies are optimal for preparing (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one?
The compound is synthesized via Knoevenagel condensation , a widely used method for benzylidene-benzofuranone derivatives. Key steps include:
- Core formation : React benzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under acidic or basic conditions (e.g., NaDES solvents or L-proline catalysts) to form the benzylidene moiety .
- Substituent introduction : The 3-methylpiperidin-1-ylmethyl group is introduced via alkylation or Mannich reaction. For example, treat the hydroxy group at position 7 with 3-methylpiperidine in the presence of formaldehyde under reflux .
- Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding; reaction conditions (e.g., solvent polarity, temperature) and purification via recrystallization or chromatography are critical .
How can the stereochemistry and purity of this compound be rigorously validated?
- NMR spectroscopy : Use - and -NMR to confirm the (Z)-configuration. Key signals include downfield shifts for the benzylidene proton (δ 7.5–8.0 ppm) and carbonyl carbon (δ 180–190 ppm) .
- NOESY/ROESY : Detect spatial proximity between the benzylidene proton and adjacent substituents to confirm the (Z)-isomer .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient (UV detection at 254 nm) .
What in vitro assays are suitable for evaluating its biological activity?
- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC calculations. Compare with positive controls like doxorubicin .
- Apoptosis induction : Use Hoechst 33342/PI staining to detect chromatin condensation and Annexin V-FITC/PI flow cytometry to quantify apoptotic populations .
- Mechanistic studies :
How can structure-activity relationships (SAR) guide derivative design?
- Benzylidene modifications : Replace 2,4-dimethoxy groups with electron-withdrawing (e.g., Cl, NO) or donating (e.g., OH, OCH) substituents to modulate electron density and bioactivity .
- Piperidine substitution : Test analogs with varying alkyl chains (e.g., ethyl, isopropyl) or heterocycles (e.g., morpholine) at position 7 to optimize solubility and target affinity .
- Hydroxy group functionalization : Acetylate or methylate the 6-hydroxy group to study its role in hydrogen bonding and membrane permeability .
What mechanistic pathways underlie its anti-cancer effects?
- ROS generation : Measure intracellular ROS levels using DCFH-DA probes; high ROS can trigger apoptosis via mitochondrial dysfunction .
- Kinase inhibition : Perform molecular docking against tyrosine kinases (e.g., EGFR, VEGFR) to predict binding modes. Validate with enzymatic assays .
- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT, MAPK) in treated cells .
How can computational tools predict its pharmacokinetic and toxicological profiles?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and bioavailability. The compound’s logP (~3.5) suggests moderate lipophilicity .
- Molecular dynamics simulations : Model binding stability with putative targets (e.g., tubulin, topoisomerases) over 100-ns trajectories .
- Toxicity prediction : Apply ProTox-II to assess hepatotoxicity and carcinogenicity risks .
What challenges arise in formulation development for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG 400, DMSO) or nanocarriers (e.g., liposomes) to improve aqueous solubility .
- Stability testing : Conduct accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) to identify degradation products via LC-MS .
- Bioavailability optimization : Administer via intravenous or intraperitoneal routes in rodent models and measure plasma half-life using LC-MS/MS .
How can in vivo models validate its therapeutic potential?
- Xenograft models : Inject human cancer cells (e.g., MDA-MB-231) into nude mice and monitor tumor volume after treatment (10–50 mg/kg, daily for 21 days) .
- Toxicokinetics : Assess maximum tolerated dose (MTD) and organ toxicity (e.g., liver, kidney) via histopathology and serum biomarkers (ALT, creatinine) .
- Pharmacodynamic markers : Quantify target engagement (e.g., phosphorylated kinases) in tumor tissues using Western blot or immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
